4-(2,4-Difluorophenyl)-2-nitrophenol
Description
4-(2,4-Difluorophenyl)-2-nitrophenol is an organic compound characterized by the presence of two fluorine atoms and a nitro group attached to a phenol ring
Properties
IUPAC Name |
4-(2,4-difluorophenyl)-2-nitrophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F2NO3/c13-8-2-3-9(10(14)6-8)7-1-4-12(16)11(5-7)15(17)18/h1-6,16H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFHGAXKFIGFQCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=C(C=C2)F)F)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50686252 | |
| Record name | 2',4'-Difluoro-3-nitro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261945-67-8 | |
| Record name | 2',4'-Difluoro-3-nitro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,4-Difluorophenyl)-2-nitrophenol typically involves the nitration of 2,4-difluorophenol. The reaction is carried out under controlled conditions using a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions, including temperature and concentration, are carefully monitored to ensure the selective nitration at the desired position on the phenol ring .
Industrial Production Methods: Industrial production of 4-(2,4-Difluorophenyl)-2-nitrophenol follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the exothermic nature of the nitration reaction. Safety measures are implemented to manage the release of gases and control the reaction temperature .
Chemical Reactions Analysis
Types of Reactions: 4-(2,4-Difluorophenyl)-2-nitrophenol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The fluorine atoms can participate in nucleophilic aromatic substitution reactions, where they are replaced by other nucleophiles under appropriate conditions.
Oxidation: The phenol group can be oxidized to a quinone derivative using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products Formed:
Reduction: 4-(2,4-Difluorophenyl)-2-aminophenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Oxidation: Quinone derivatives.
Scientific Research Applications
4-(2,4-Difluorophenyl)-2-nitrophenol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2,4-Difluorophenyl)-2-nitrophenol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The fluorine atoms can influence the compound’s reactivity and binding affinity to enzymes and receptors, affecting various biochemical pathways .
Comparison with Similar Compounds
- 2,4-Difluorophenyl isocyanate
- 2,4-Difluorophenyl isothiocyanate
- 4-(Trifluoromethyl)phenyl isocyanate
Comparison: 4-(2,4-Difluorophenyl)-2-nitrophenol is unique due to the presence of both nitro and fluorine groups, which impart distinct chemical reactivity and potential biological activity. Compared to similar compounds, it offers a balance of electronic effects from the fluorine atoms and the nitro group’s ability to participate in redox reactions .
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